(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazol-3-one family, characterized by a conjugated dihydro-3H-pyrazol-3-one core. Its structure includes a (4Z)-configuration at the hydrazinylidene moiety, a 4-chlorophenyl substituent, and a 4-phenyl-1,3-thiazol-2-yl group. The Z-configuration stabilizes the planar geometry of the hydrazinylidene unit, which may influence electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C24H16ClN5OS |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H16ClN5OS/c25-18-11-13-19(14-12-18)27-28-22-21(17-9-5-2-6-10-17)29-30(23(22)31)24-26-20(15-32-24)16-7-3-1-4-8-16/h1-15,29H |
InChI Key |
XQWZJZLETXLGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the synthesis of the pyrazolone core, and the coupling of the chlorophenyl hydrazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazol-3-one and Thiazole Moieties
Compound A :
- Structure : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from ).
- Key Differences : Replaces the hydrazinylidene group with a triazole ring and introduces fluorophenyl substituents.
- Properties : Exhibits isostructural triclinic symmetry (P ī) with planar molecular geometry except for a perpendicular fluorophenyl group. Higher crystallinity due to fluorine’s electronegativity .
Compound B :
- Structure : (4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (from ).
- Key Differences : Substitutes the thiazole group with a thiomethylphenyl unit and incorporates a hydroxylated pyrazole ring.
- Properties : Synthesized via a modified Dorofeeva method, showing enhanced stability due to intramolecular hydrogen bonding between hydroxyl and carbonyl groups .
Compound C :
- Structure: (4Z)-2-(3-Chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one (from ).
- Key Differences : Features a 2,4-dinitrophenyl hydrazine substituent instead of 4-chlorophenyl.
Biological Activity
The compound (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential pharmacological applications. Its unique structural features, including a thiazole ring and a hydrazine moiety, suggest possible biological activities worth exploring.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 457.9 g/mol. The IUPAC name is 4-[(4-chlorophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one.
| Property | Value |
|---|---|
| Molecular Formula | C24H16ClN5OS |
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of compounds related to (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]. For instance, derivatives with similar structures have shown significant antibacterial activity against various strains, suggesting that the thiazole and hydrazone functionalities may contribute to this effect .
Anticancer Activity
Research into the anticancer properties of this class of compounds indicates potential efficacy in inhibiting cancer cell proliferation. The mechanism may involve the modulation of specific signaling pathways or direct cytotoxic effects on tumor cells. For example, compounds with similar hydrazone structures have demonstrated promising results in preclinical models .
The biological activity of (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene] likely involves interaction with cellular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways leading to desired therapeutic effects. Understanding these mechanisms requires further detailed studies including molecular docking and enzyme assays.
Case Studies
- Antibacterial Study : A synthesized derivative exhibited an IC50 value of 2.14 µM against a specific bacterial strain, significantly lower than the reference standard thiourea (IC50 = 21.25 µM), indicating strong antibacterial activity .
- Anticancer Research : In vitro studies have shown that similar pyrazolone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene] may share this mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
